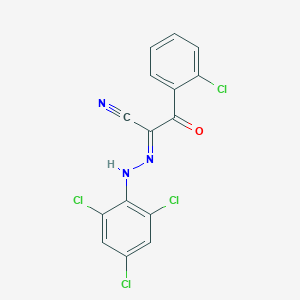
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide
概要
説明
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an acetyl group at the 5-position and a methyl group at the 4-position of the thiazole ring, with an acetamide group attached to the nitrogen atom.
科学的研究の応用
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用機序
While the specific mechanism of action for “N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide” is not mentioned in the search results, it’s worth noting that thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
将来の方向性
Thiazoles have been the subject of extensive research due to their diverse biological activities . The future directions for “N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide” could involve further exploration of its potential biological activities and the development of new compounds related to this scaffold .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which can impart distinct chemical and biological properties. Its acetyl and methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-4-7(5(2)11)13-8(9-4)10-6(3)12/h1-3H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWFSSMUPFSXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-Methoxyphenyl)-2-[(4-methylphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386079.png)
![3-(2-Chlorophenyl)-2-[(3-chlorophenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386081.png)
![3-(2-Chlorophenyl)-2-[(4-methoxyphenyl)hydrazono]-3-oxopropanenitrile](/img/structure/B386082.png)
![3-(4-chlorophenyl)-4-[(2-methylphenyl)diazenyl]-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B386083.png)
![3-(2-Chlorophenyl)-2-[(2,4-dichlorophenyl)diazenyl]-3-hydroxyacrylonitrile](/img/structure/B386084.png)


![2-[(2-Chlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanenitrile](/img/structure/B386090.png)

![4-[(2-chlorophenyl)diazenyl]-3-phenyl-1H-pyrazol-5-amine](/img/structure/B386092.png)
![4-[(4-methoxyphenyl)diazenyl]-3-(4-methylphenyl)-1H-pyrazol-5-amine](/img/structure/B386093.png)
![2-[(4-Methoxyphenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanenitrile](/img/structure/B386096.png)
![2-[(4-Bromophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanenitrile](/img/structure/B386099.png)
![N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B386100.png)
